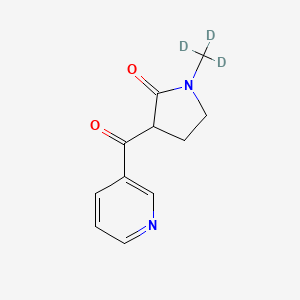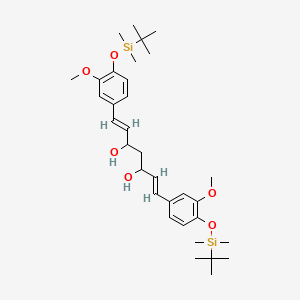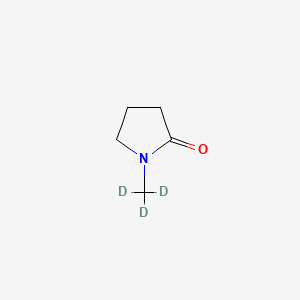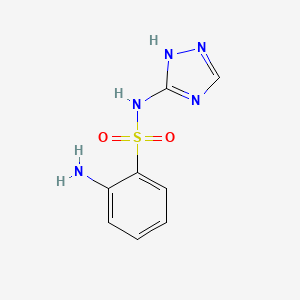
N-tert-Butoxycarbonyl Amoxapine-d8
Übersicht
Beschreibung
“N-tert-Butoxycarbonyl Amoxapine-d8” is a labelled analogue of N-tert-Butoxycarbonyl Amoxapine, which is a protected form of Amoxapine . The chemical name is “Tert-butyl 4- (2-chlorodibenzo [b,f] [1,4]oxazepin-11-yl)piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8” and its molecular formula is "C22H16D8ClN3O3" .
Synthesis Analysis
The synthesis of “N-tert-Butoxycarbonyl Amoxapine-d8” involves the deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Molecular Structure Analysis
The molecular structure of “N-tert-Butoxycarbonyl Amoxapine-d8” can be represented by the SMILES notation: "ClC1=CC=C2C (C (N3C ( [2H]) ( [2H])C ( [2H]) ( [2H])N (C (OC © ©C)=O)C ( [2H]) ( [2H])C3 ( [2H]) [2H])=NC4=CC=CC=C4O2)=C1" .Physical And Chemical Properties Analysis
The molecular weight of “N-tert-Butoxycarbonyl Amoxapine-d8” is 422.0 . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- N,O-bis(tert-butoxycarbonyl)-hydroxylamine has been used in the synthesis of 5-lipoxygenase inhibitor LY280810 and other hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994).
- Tert-butoxycarbonyl (BOC) groups are used in organic synthesis and polymer materials chemistry, such as in the radical polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (Jing, Suzuki, & Matsumoto, 2019).
Amino Acid-Based Polymers
- The study on the synthesis and polymerization of amino acid-derived acetylene monomers using N-(tert-butoxycarbonyl)-l-alanine demonstrates the application in forming polymers with specific properties (Gao, Sanda, & Masuda, 2003).
Bioactivity and Molecular Docking
- N,N-di-tert-butoxycarbonyl (Boc)-2-amino pyridine was explored for its anticancer activity against lung cancer, showing the potential of BOC compounds in medical research (Asath et al., 2017).
Catalysis and Chemical Reactions
- N-tert-butoxycarbonylation of amines has been facilitated by various catalysts, indicating the versatility of BOC groups in chemical synthesis (Suryakiran et al., 2006).
Solid-Phase Synthesis
- N-tert-butoxycarbonyl compounds have been utilized as handles in the solid-phase synthesis of peptide α-carboxamides, underscoring their utility in peptide synthesis (Gaehde & Matsueda, 1981).
Sustainable Synthesis
- Flow microreactor systems have been employed for the introduction of tert-butoxycarbonyl groups into various organic compounds, highlighting the sustainable approaches in modern synthesis (Degennaro et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
tert-butyl 4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-22(2,3)29-21(27)26-12-10-25(11-13-26)20-16-14-15(23)8-9-18(16)28-19-7-5-4-6-17(19)24-20/h4-9,14H,10-13H2,1-3H3/i10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDBIDPRJPHCK-BGKXKQMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747245 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butoxycarbonyl Amoxapine-d8 | |
CAS RN |
1246814-71-0 | |
| Record name | tert-Butyl 4-(2-chlorodibenzo[b,f][1,4]oxazepin-11-yl)(~2~H_8_)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



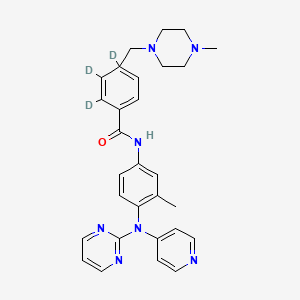
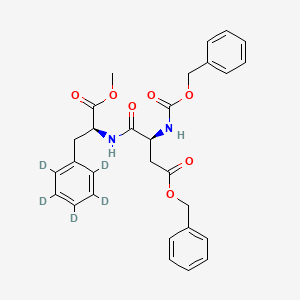
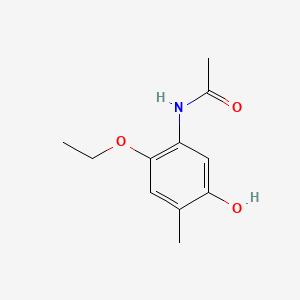

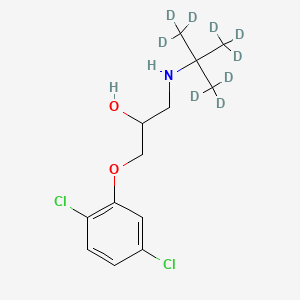
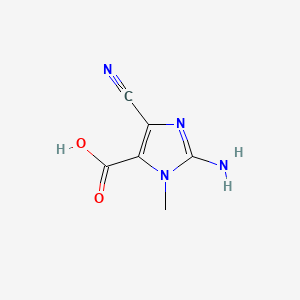

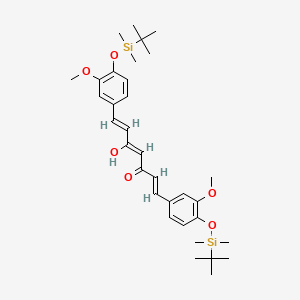
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
